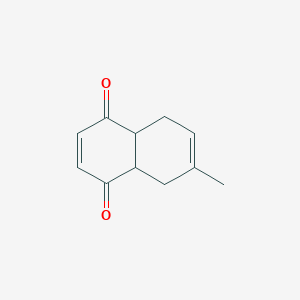
N-Dodecyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Dodecyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide is a synthetic organic compound characterized by a long dodecyl chain attached to a quinoline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Hydroxy and Oxo Group Introduction:
Acetamide Formation: The acetamide group is introduced by reacting the quinoline derivative with acetic anhydride.
Dodecyl Chain Attachment: The final step involves the attachment of the dodecyl chain through a nucleophilic substitution reaction, where the quinoline derivative reacts with dodecyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-Dodecyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The oxo group can be reduced to a hydroxyl group, forming a dihydroquinoline derivative.
Substitution: The dodecyl chain can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate or sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various alkyl or functional group-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-Dodecyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. The quinoline core is known for its biological activity, and the addition of the dodecyl chain may enhance its membrane permeability and efficacy.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.
Industry
In industrial applications, this compound can be used as a surfactant or emulsifying agent due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic substances.
Mecanismo De Acción
The mechanism of action of N-Dodecyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide involves its interaction with cellular membranes and proteins. The dodecyl chain allows it to embed in lipid bilayers, potentially disrupting membrane integrity or facilitating the delivery of the quinoline moiety to intracellular targets. The quinoline core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Dodecyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide: can be compared to other quinoline derivatives such as chloroquine and quinine, which are well-known for their antimalarial properties.
This compound: is also similar to other long-chain alkyl derivatives used in surfactants and emulsifiers.
Uniqueness
The uniqueness of this compound lies in its combination of a biologically active quinoline core with a long dodecyl chain, which enhances its membrane permeability and potential applications in various fields. This dual functionality makes it a versatile compound for research and industrial use.
Propiedades
Fórmula molecular |
C23H34N2O3 |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
N-dodecyl-2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)acetamide |
InChI |
InChI=1S/C23H34N2O3/c1-2-3-4-5-6-7-8-9-10-13-16-24-21(26)17-19-22(27)18-14-11-12-15-20(18)25-23(19)28/h11-12,14-15H,2-10,13,16-17H2,1H3,(H,24,26)(H2,25,27,28) |
Clave InChI |
NJOUCLPXGMQWCR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC(=O)CC1=C(C2=CC=CC=C2NC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


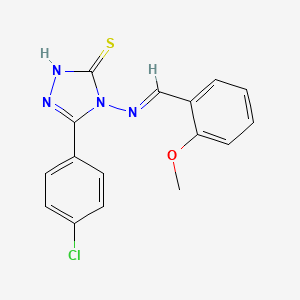
![Ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12000474.png)
![Hexyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B12000477.png)


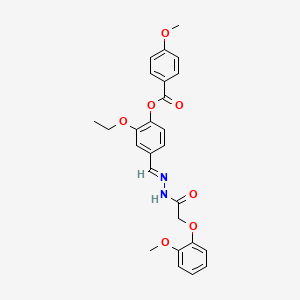
![1H-Benzimidazole, 2-[5-bromo-2-(2-methylpropoxy)phenyl]-](/img/structure/B12000506.png)
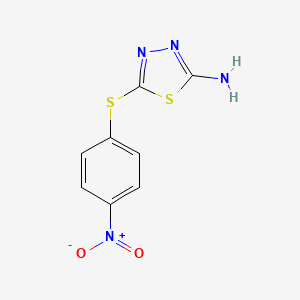
![{[(Pyridin-2-yl)carbamothioyl]sulfanyl}acetic acid](/img/structure/B12000525.png)
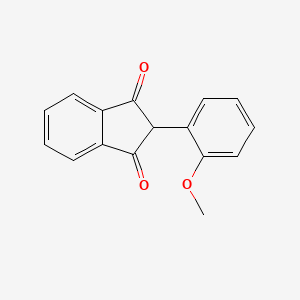
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000546.png)

![4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid](/img/structure/B12000565.png)
